(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Overview
Description
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a subject of interest in the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases. Its antioxidant and anti-inflammatory properties are particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.
Curcumin: A natural compound with a similar structure, known for its potent anti-inflammatory and antioxidant effects.
Uniqueness
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE stands out due to the presence of the benzodioxin ring and trimethoxyphenyl group, which confer unique chemical properties and biological activities. These structural features distinguish it from other chalcones and related compounds, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-22-18-10-13(11-19(23-2)20(18)24-3)4-6-15(21)14-5-7-16-17(12-14)26-9-8-25-16/h4-7,10-12H,8-9H2,1-3H3/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLWLMZFAEGSK-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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